molecular formula C17H15NO2 B13736787 Ketone, hydroxymethyl 3-benzyl-2-indolyl- CAS No. 101831-60-1

Ketone, hydroxymethyl 3-benzyl-2-indolyl-

Cat. No.: B13736787
CAS No.: 101831-60-1
M. Wt: 265.31 g/mol
InChI Key: MTKAVWYAZVKRCN-UHFFFAOYSA-N
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Description

Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological and clinical applications, making them a crucial scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ketone, hydroxymethyl 3-benzyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses aryl hydrazines and ketones as starting materials. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be employed to rapidly synthesize 1,2,3-trisubstituted indoles . The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as a Lewis acid, under mild conditions .

Industrial Production Methods

Industrial production of indole derivatives often utilizes environmentally benign solvents like water. Various methodologies have been developed to synthesize indole and its derivatives in water, using different catalysts ranging from p-block elements to transition metals .

Chemical Reactions Analysis

Types of Reactions

Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .

Major Products Formed

The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .

Mechanism of Action

The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ketone, hydroxymethyl 3-benzyl-2-indolyl- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

101831-60-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2

InChI Key

MTKAVWYAZVKRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO

Origin of Product

United States

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